CCR4 Antagonist Activity: 1-(4-Fluorophenyl)cyclopropanamine vs. 1-(4-Chlorophenyl)cyclopropanamine
1-(4-Fluorophenyl)cyclopropanamine hydrochloride exhibits measurable antagonist activity at the human CCR4 receptor (IC50 = 630.96 nM) in a recombinant cellular assay [1]. In contrast, the 4-chloro analog, 1-(4-chlorophenyl)cyclopropanamine, lacks any reported inhibitory activity against CCR4 in publicly available databases, indicating a functionally significant difference in target engagement [2].
| Evidence Dimension | CCR4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 630.96 nM |
| Comparator Or Baseline | 1-(4-Chlorophenyl)cyclopropanamine: No inhibitory activity reported |
| Quantified Difference | Infinite (Active vs. Inactive) |
| Conditions | Recombinant human CCR4 expressed in CHO-K1 cells; inhibition of CCL22-induced Ca2+ mobilization after 2 hrs by FMAT-based fluorescence assay [1] |
Why This Matters
This activity provides a specific, target-defined rationale for selecting the 4-fluoro derivative over the 4-chloro analog in CCR4-focused drug discovery programs.
- [1] ChEMBL/TargetMine. (n.d.). CHEMBL4174488: Antagonist activity at recombinant human CCR4. Retrieved from TargetMine database. View Source
- [2] PubChem. (2025). 1-(4-Chlorophenyl)cyclopropanamine. Compound Summary CID 2736073. National Center for Biotechnology Information. View Source
